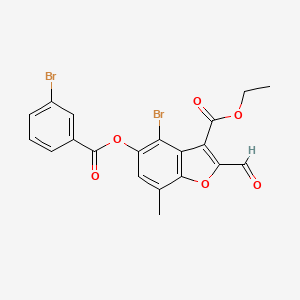

Ethyl 4-bromo-5-((3-bromobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic structures. For example, the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, a similar compound, with N-bromosuccinimide leads to derivatives that are precursors for the synthesis of selenadiazolo and thiadiazolo benzofurans or benzothiophenes, highlighting a method for constructing complex heterocyclic systems from simpler benzofuran derivatives (Shekarchi et al., 2003).

Photochemical Reactions

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, undergoing photolysis, serves as a model for understanding how ethyl 4-bromo-5-((3-bromobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate might behave under similar conditions, showcasing the generation of carbenes and their capture by nucleophiles. This reaction pathway is essential for the development of photochemically activated transformations in synthetic chemistry (Ang et al., 1995).

Synthesis of Triazoloquinolines

Another application is seen in the synthesis of triazoloquinolines, where ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate is a key intermediate. This work demonstrates the versatility of bromo and carboxylate functional groups in facilitating nucleophilic substitutions and cyclization reactions, which are fundamental in constructing pharmacologically relevant heterocycles (Pokhodylo et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-bromo-5-(3-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)7-13(17(22)16(15)18)28-19(24)11-5-4-6-12(21)8-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHCRAJVIIQATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)Br)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Br2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2663793.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)

![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)

![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)

![methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663803.png)

![N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2663806.png)

![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2663813.png)